N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide
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Overview
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from commercially available intermediates. For example, Yang et al. (2017) demonstrated a practical method for synthesizing novel (E)-5-(methoxyimino)-3,5-dihydrobenzo[e][1,2]oxazepin-4(1H)-one antifungals through a four-step synthesis using (E)-methyl 2-(2-(bromomethyl)phenyl)-2-(methoxyimino)acetate as the starting material, highlighting the compound's potential as fungicidal candidates for crop protection (Yang et al., 2017).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic and crystallographic methods. Prabukanthan et al. (2020) synthesized N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide and confirmed its molecular structure using gas chromatography-mass spectrometry (GC-MS) and single crystal X-ray diffraction, providing insights into the compound's optical, thermal, and biological properties (Prabukanthan et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of similar compounds are often studied in the context of their potential pharmaceutical applications. For instance, the Morita-Baylis-Hillman reaction has been employed to synthesize dimethyl 2,3-dihydrobenzo[b]oxepine-2,4-dicarboxylates, showcasing the versatility of these compounds in organic synthesis (Ahn et al., 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of these compounds are crucial for their application in drug development. For example, the synthesis and characterization of 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide by Chen et al. (2012) included an analysis of crystal structure and physical stability, indicating the importance of these properties in the compound's potential use (Chen et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, pharmacological activities, and potential therapeutic applications, are central to the development of new drugs. The study by Huang et al. (2020) on N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide illustrates the compound's synthesis, antiproliferative activity, and docking studies, highlighting its promising anticancer activity (Huang et al., 2020).
Scientific Research Applications
Serotonin-3 Receptor Antagonists
One significant area of research involving similar compounds is in the development of potent serotonin-3 (5-HT3) receptor antagonists. These compounds are explored for their potential in treating various conditions, such as nausea and vomiting associated with chemotherapy, by inhibiting the 5-HT3 receptor. For example, studies have led to the discovery of compounds showing potent 5-HT3 receptor antagonistic activity, highlighting the structure-activity relationships crucial for enhancing their efficacy Harada et al., 1995.
Antimicrobial Applications
Research on derivatives incorporating thiazole ring structures has demonstrated antimicrobial activity against a variety of bacterial and fungal pathogens. These compounds have been synthesized and evaluated for their potential therapeutic applications in treating microbial diseases, particularly bacterial and fungal infections Desai et al., 2013.
Medicinal Chemistry and Drug Design
Studies have also focused on the synthesis of various derivatives and analogs to explore their biological activities and potential as therapeutic agents. For instance, research into dibenzo[b,f]oxepines and related scaffolds has provided insights into new compounds that could serve as tubulin polymerization inhibitors, offering a pathway for developing new anticancer drugs Krawczyk et al., 2016.
Safety And Hazards
- Safety data for this specific compound are limited.
- As with any chemical, precautions should be taken during handling and storage.
Future Directions
- Investigate the compound’s potential therapeutic applications.
- Explore its interactions with biological targets.
- Assess its pharmacokinetics and toxicity profiles.
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2)11-25-16-10-13(7-8-15(16)21-18(19)23)20-17(22)12-5-4-6-14(9-12)24-3/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDNFPREJNNXCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide |
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